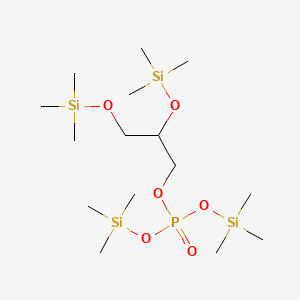
ethyl N-(thiophen-2-ylcarbamothioyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(thiophen-2-ylcarbamothioyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(thiophen-2-ylcarbamothioyl)carbamate typically involves the reaction of thiophene-2-carbonyl chloride with ethyl carbamate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production process while maintaining the purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(thiophen-2-ylcarbamothioyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Ethyl N-(thiophen-2-ylcarbamothioyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-(thiophen-2-ylcarbamothioyl)carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and proteins, leading to the inhibition of their activity. This compound can also form hydrogen bonds with its targets, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-yl)nicotinamide derivatives: These compounds also contain a thiophene ring and have similar applications in fungicidal activity.
4-nitrophenylchloroformate carbamates: These compounds are used for their antimicrobial and antioxidant activities.
Uniqueness
Ethyl N-(thiophen-2-ylcarbamothioyl)carbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Properties
CAS No. |
66646-00-2 |
|---|---|
Molecular Formula |
C8H10N2O2S2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
ethyl N-(thiophen-2-ylcarbamothioyl)carbamate |
InChI |
InChI=1S/C8H10N2O2S2/c1-2-12-8(11)10-7(13)9-6-4-3-5-14-6/h3-5H,2H2,1H3,(H2,9,10,11,13) |
InChI Key |
PIHPCNNYUWMVOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


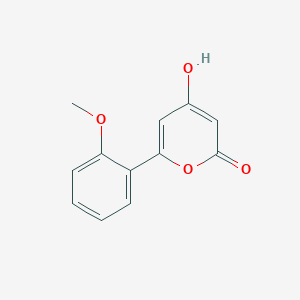
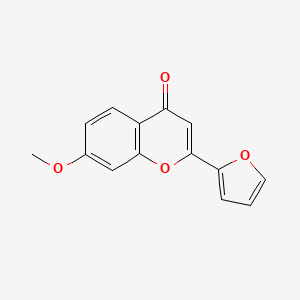
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13997037.png)
![Benzamide, N-[(3-thienylamino)thioxomethyl]-](/img/structure/B13997041.png)
![Benzamide, N-[bis(cyclohexylamino)methylene]-](/img/structure/B13997044.png)


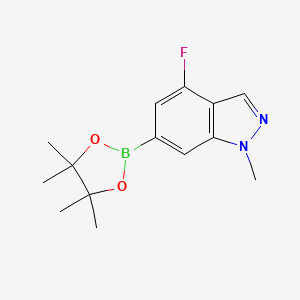
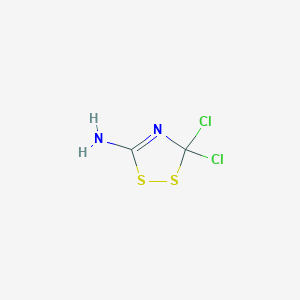
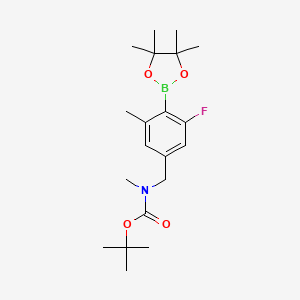
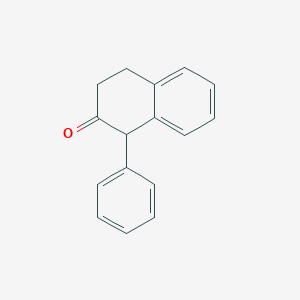
![N-[4-(Benzenesulfonamido)-2-(hydroxy-diphenyl-methyl)phenyl]benzenesulfonamide](/img/structure/B13997085.png)
